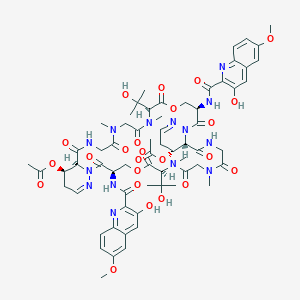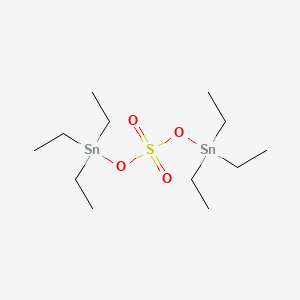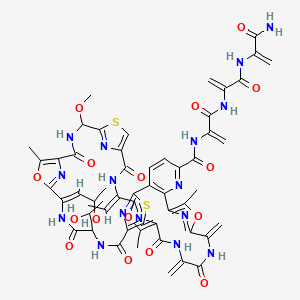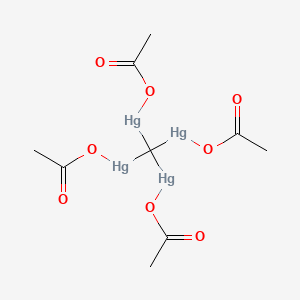
Monoacetyl-luzopeptin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monoacetyl-luzopeptin B is a member of the luzopeptin family, which are cyclic decadepsipeptides known for their potent antitumor, antibacterial, and antiviral activities . These compounds are produced by actinomycetes and have a unique ability to intercalate into the DNA helix, disrupting its function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of monoacetyl-luzopeptin B involves the acetylation of luzopeptin B at the 4-hydroxy group of one of its 4-hydroxy-Δ-piperazic acid residues . This process typically requires the use of acetylating agents under controlled conditions to ensure selective acetylation.
Industrial Production Methods
Industrial production of this compound is generally achieved through fermentation processes using genetically engineered strains of actinomycetes . These strains are optimized to produce high yields of the compound, which is then purified through a series of chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Monoacetyl-luzopeptin B undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, potentially enhancing its stability or activity.
Substitution: Substitution reactions can introduce new functional groups, potentially enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can introduce new functional groups such as alkyl or aryl groups .
Wissenschaftliche Forschungsanwendungen
Monoacetyl-luzopeptin B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying DNA intercalation and its effects on DNA structure and function.
Biology: Investigated for its potential as an antibacterial and antiviral agent.
Medicine: Explored for its antitumor properties, particularly in the treatment of leukemia and other cancers.
Industry: Used in the development of new antibiotics and antiviral drugs.
Wirkmechanismus
Monoacetyl-luzopeptin B exerts its effects by intercalating into the DNA helix, disrupting its structure and function . This intercalation prevents the DNA from being properly replicated and transcribed, leading to cell death. The compound specifically targets the minor groove of the DNA helix, where it binds tightly and inhibits the activity of DNA polymerases and other enzymes involved in DNA replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Luzopeptin A: Another member of the luzopeptin family, known for its potent antitumor activity.
Echinomycin: A bisintercalator with similar DNA-binding properties and antitumor activity.
Thiocoraline: A cyclic octadepsipeptide with strong antitumor and antibacterial properties.
Uniqueness
Monoacetyl-luzopeptin B is unique in its selective acetylation, which enhances its biological activity compared to other luzopeptins . This selective modification allows it to intercalate more effectively into the DNA helix, making it a potent antitumor agent .
Eigenschaften
Molekularformel |
C64H78N14O24 |
|---|---|
Molekulargewicht |
1427.4 g/mol |
IUPAC-Name |
[(3R,7S,16S,17R,23R,27S,36S,37R)-37-acetyloxy-3,23-bis[(3-hydroxy-6-methoxyquinoline-2-carbonyl)amino]-7,27-bis(2-hydroxypropan-2-yl)-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-5,25-dioxa-1,8,11,14,20,21,28,31,34,40-decazatricyclo[34.4.0.016,21]tetraconta-19,39-dien-17-yl] acetate |
InChI |
InChI=1S/C64H78N14O24/c1-31(79)101-43-17-19-67-77-51(43)57(89)65-25-45(83)73(7)27-47(85)75(9)54(64(5,6)96)62(94)100-30-40(72-56(88)50-42(82)24-34-22-36(98-12)14-16-38(34)70-50)60(92)78-52(44(18-20-68-78)102-32(2)80)58(90)66-26-46(84)74(8)28-48(86)76(10)53(63(3,4)95)61(93)99-29-39(59(77)91)71-55(87)49-41(81)23-33-21-35(97-11)13-15-37(33)69-49/h13-16,19-24,39-40,43-44,51-54,81-82,95-96H,17-18,25-30H2,1-12H3,(H,65,89)(H,66,90)(H,71,87)(H,72,88)/t39-,40-,43-,44-,51+,52+,53-,54-/m1/s1 |
InChI-Schlüssel |
QMZVWFQMMLKHLS-ODLYDHCOSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1CC=NN2[C@@H]1C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C(=O)N3[C@@H]([C@@H](CC=N3)OC(=O)C)C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C2=O)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)C(C)(C)O)C)C |
Kanonische SMILES |
CC(=O)OC1CC=NN2C1C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3C(C(CC=N3)OC(=O)C)C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C2=O)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)C(C)(C)O)C)C |
Synonyme |
BBM 928A BBM-928 A BBM-928A luzopeptin A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2-furanyl)ethyl]-4-quinazolinamine](/img/structure/B1255414.png)



![1-[(1R,2R)-5-(hydroxymethyl)-2-bicyclo[3.1.0]hex-3-enyl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B1255425.png)
![N-[5-(4-morpholinylsulfonyl)-2-(1-pyrrolidinyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1255428.png)



